REACTION_CXSMILES
|
C1(S(O)(=O)=O)C=CC=CC=1.[NH2:11][C:12]1[CH:16]=[CH:15][S:14][C:13]=1/[C:17](=[CH:19]/[CH:20]([CH3:22])[CH3:21])/[CH3:18].NC1C=CSC=1/C(=C\C(C)C)/C>>[NH2:11][C:12]1[CH:16]=[CH:15][S:14][C:13]=1[C:17]([CH2:19][CH:20]([CH3:22])[CH3:21])=[CH2:18]
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(SC=C1)\C(\C)=C\C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(SC=C1)\C(\C)=C/C(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting solution was stirred under nitrogen atmosphere at 60 degree centigrade for 30 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with a 10% aqueous sodium hydroxide solution
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
CUSTOM
|
Details
|
As a result of the analysis by the HPLC internal standard method of the obtained organic layer
|
Type
|
CUSTOM
|
Details
|
2.1 g was produced as a mixture of three compounds
|
Reaction Time |
30 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(SC=C1)C(=C)CC(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |